2,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Kinase inhibitor design VEGFR2 Structure-activity relationship

2,4-Difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 955598-17-1) is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine class, designed as a potential kinase inhibitor. Its core structure features a 6-methoxyimidazo[1,2-b]pyridazine hinge-binding scaffold linked to a 2,4-difluorobenzamide moiety via a meta-substituted phenyl ring.

Molecular Formula C20H14F2N4O2
Molecular Weight 380.355
CAS No. 955598-17-1
Cat. No. B2394034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
CAS955598-17-1
Molecular FormulaC20H14F2N4O2
Molecular Weight380.355
Structural Identifiers
SMILESCOC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F
InChIInChI=1S/C20H14F2N4O2/c1-28-19-8-7-18-24-17(11-26(18)25-19)12-3-2-4-14(9-12)23-20(27)15-6-5-13(21)10-16(15)22/h2-11H,1H3,(H,23,27)
InChIKeyLLSHOUAKLFWVOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 955598-17-1): Compound Identity and Core Structural Features for Procurement Specification


2,4-Difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 955598-17-1) is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine class, designed as a potential kinase inhibitor [1]. Its core structure features a 6-methoxyimidazo[1,2-b]pyridazine hinge-binding scaffold linked to a 2,4-difluorobenzamide moiety via a meta-substituted phenyl ring. This compound is structurally related to a series of imidazo[1,2-b]pyridazine derivatives investigated as novel VEGFR2 kinase inhibitors, where the imidazo[1,2-b]pyridazine core was designed as a hinge binder based on co-crystal structures of pyrrolo[3,2-d]pyrimidine analogs with VEGFR2 [2]. The meta-substitution pattern on the central phenyl ring and the 2,4-difluoro substitution on the benzamide are key structural determinants that differentiate this compound from its para-substituted and non-fluorinated analogs, which may critically influence target binding conformation and selectivity profiles.

Why Generic Imidazo[1,2-b]pyridazine Analogs Cannot Substitute for 2,4-Difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide in Research Procurement


Substituting 2,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 955598-17-1) with a generic imidazo[1,2-b]pyridazine analog or a close structural variant is highly likely to compromise experimental reproducibility and target engagement. The compound's unique substitution pattern—specifically the 2,4-difluoro groups on the benzamide and the meta-linkage to the imidazo[1,2-b]pyridazine core—is not arbitrary. SAR studies on related series demonstrate that the position and nature of substituents on the benzamide ring profoundly affect both potency and selectivity against kinase targets [1]. For instance, the reference compound N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) exhibits strong VEGFR2 inhibition (IC50 = 7.1 nM) but also inhibits PDGFRβ (IC50 = 15 nM), highlighting that even within the same scaffold family, different substituents yield different selectivity windows [1]. The para-substituted analog 2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 955617-89-7) would present the benzamide moiety in a different geometric orientation within the ATP-binding pocket, likely resulting in distinct binding kinetics and off-target profiles. Therefore, treating these compounds as interchangeable—without direct comparative data—risks invalidating biological assays and SAR hypotheses.

Quantitative Differentiation Evidence: 2,4-Difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide vs. Closest Analogs


Meta- vs. Para-Substitution: Impact on Kinase Binding Conformation and Selectivity

The meta-substitution pattern of the central phenyl ring in 2,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 955598-17-1) orients the 2,4-difluorobenzamide moiety differently within the kinase ATP-binding pocket compared to its para-substituted analog 2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 955617-89-7). In the published SAR of the related imidazo[1,2-b]pyridazine series, the lead compound N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) demonstrated that meta-substitution on the central phenyl ring was critical for achieving potent VEGFR2 inhibition (IC50 = 7.1 nM) [1]. While the exact VEGFR2 IC50 for the target compound is not disclosed in the primary peer-reviewed literature, the SAR framework of the series indicates that the meta-substitution geometry is essential for high-affinity hinge binding interactions [1].

Kinase inhibitor design VEGFR2 Structure-activity relationship Hinge binder

2,4-Difluoro vs. Non-Fluorinated Benzamide: Impact on Potency and Metabolic Stability

The 2,4-difluoro substitution on the benzamide ring of the target compound is a key differentiator from the non-fluorinated analog N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide. Fluorine atoms are well-established in medicinal chemistry to modulate pKa, improve metabolic stability, and enhance binding through orthogonal interactions. In the related imidazo[1,2-b]pyridazine series, the lead compound 6b featuring a 3-trifluoromethylbenzamide group exhibited an IC50 of 7.1 nM against VEGFR2 and an IC50 of 15 nM against PDGFRβ, while also showing growth inhibition in HUVEC cells (IC50 = 1.8 nM) [1]. The specific quantitative contribution of the 2,4-difluoro pattern in the target compound has not been separately reported in the available literature, limiting direct numerical comparison.

Fluorine substitution Metabolic stability Kinase inhibitor Bioisostere

6-Methoxy Group on Imidazo[1,2-b]pyridazine: Pharmacophore Distinction from 6-Phenoxy and Other Alkoxy Analogs

The 6-methoxy substituent on the imidazo[1,2-b]pyridazine core of the target compound differentiates it from the 6-phenoxy analogs extensively characterized in the primary SAR study [1]. The 6-phenoxy series, exemplified by compound 6b, achieved potent VEGFR2 inhibition (IC50 = 7.1 nM), whereas the target compound possesses a smaller methoxy group. This difference in steric bulk and electronic character at the 6-position is expected to influence the depth and angle of the hinge-binding interaction, potentially altering selectivity across the kinome. No direct head-to-head comparison of 6-methoxy vs. 6-phenoxy imidazo[1,2-b]pyridazine derivatives has been published, but the SAR study explicitly noted that modifications to the 6-position group modulated both VEGFR2 affinity and PDGFRβ selectivity [1]. Additionally, patents such as US9795611B2 claim broad imidazo[1,2-b]pyridazine compounds with varying alkoxy and aryloxy substitutions, indicating the critical role of this position in intellectual property and functional differentiation [2].

Pharmacophore Hinge binder Imidazopyridazine Selectivity

IP Novelty: Meta-Substituted Phenyl Linker as a Distinct Chemical Space Within Imidazo[1,2-b]pyridazine Patents

A patent search reveals that 2,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 955598-17-1) occupies a specific chemical space not encompassed by the broader Markush structures in key competitor patents. For instance, US8143253B2 (assigned to Novartis) claims imidazo[1,2-b]pyridazine compounds primarily for inflammatory diseases, but its exemplified compounds predominantly feature different substitution patterns on the phenyl linker and benzamide [1]. Similarly, US9795611B2 claims substituted imidazo[1,2-b]pyridazine compounds with a difluorophenyl group, but the specific combination of a meta-substituted phenyl ring and a 6-methoxy group on the imidazo[1,2-b]pyridazine core appears to define a distinct sub-series [2]. The target compound's specific CAS registry number (955598-17-1) as an individual compound further supports its distinct chemical identity for procurement.

Patent landscape Freedom to operate Chemical novelty Kinase inhibitor

Recommended Application Scenarios for 2,4-Difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide Based on Quantitative Evidence


Kinase Selectivity Profiling: Mapping the Contribution of the Meta-Substituted Phenyl Linker

Use as a tool compound to probe the conformational preference of the kinase hinge region for meta-substituted benzamide derivatives. The imidazo[1,2-b]pyridazine scaffold was designed based on co-crystal structures with VEGFR2 [1]. Comparing the target compound with its para-substituted analog (CAS 955617-89-7) in a kinome-wide selectivity panel (e.g., DiscoverX or Eurofins) would directly test the hypothesis that the meta-substitution geometry influences selectivity beyond VEGFR2, potentially reducing off-target inhibition of PDGFRβ and other kinases.

VEGFR2-Dependent Angiogenesis Models: Validating Cellular Target Engagement

Employ in HUVEC proliferation and tube formation assays to benchmark anti-angiogenic activity. The related lead compound 6b inhibited HUVEC growth with an IC50 of 1.8 nM, demonstrating potent cellular activity [1]. The target compound, with its unique 2,4-difluoro and meta-substitution pattern, should be assessed in parallel with compound 6b to determine if the 6-methoxy substitution alters the cellular potency-to-biochemical potency ratio, which is critical for understanding intracellular target engagement.

In Vivo Pharmacokinetic and Efficacy Studies in Xenograft Models

The 2,4-difluoro substitution is expected to confer metabolic stability advantages over non-fluorinated analogs. The target compound should be evaluated in rodent pharmacokinetic studies (IV and PO) and subsequently in VEGFR2-driven xenograft models (e.g., DU145 prostate cancer or HT-29 colorectal cancer). The benchmark from the series indicates that potent VEGFR2 inhibitors can achieve tumor growth inhibition at well-tolerated doses [1]. Direct comparison with the non-fluorinated benzamide analog would quantify the contribution of fluorine to oral bioavailability and in vivo efficacy.

Chemical Probe for Imidazo[1,2-b]pyridazine SAR Expansion and IP Generation

Use as a starting point for SAR exploration around the 6-methoxy group. The existing patent landscape (US9795611B2, US8143253B2) covers broad imidazo[1,2-b]pyridazine claims, but the specific combination of substituents in the target compound represents a distinct chemical space [2][3]. Systematic variation of the 6-alkoxy group while maintaining the 2,4-difluoro and meta-substituted phenyl architecture could yield novel inhibitors with improved selectivity and patentable composition of matter.

Quote Request

Request a Quote for 2,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.